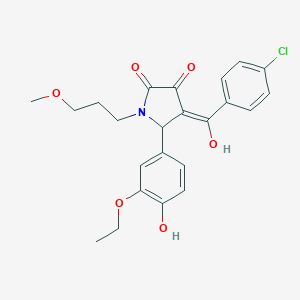
4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CEP-33779 and is a potent inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of inflammation, immune response, and cell survival, making CEP-33779 a promising candidate for the treatment of various diseases.
Mecanismo De Acción
CEP-33779 exerts its therapeutic effects by inhibiting NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB activity by CEP-33779 leads to reduced expression of pro-inflammatory cytokines and chemokines, decreased immune cell infiltration, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have several biochemical and physiological effects. In cancer cells, CEP-33779 induces apoptosis by activating caspase-3 and caspase-9, two key enzymes involved in programmed cell death. In animal models of inflammatory bowel disease and rheumatoid arthritis, CEP-33779 reduces inflammation by decreasing the expression of pro-inflammatory cytokines and chemokines and reducing immune cell infiltration. In animal models of Alzheimer's disease, CEP-33779 reduces neuroinflammation by decreasing the expression of pro-inflammatory cytokines and chemokines and reducing microglial activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-33779 has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various diseases. CEP-33779 has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of CEP-33779 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on CEP-33779. One area of interest is the development of CEP-33779 analogs with improved pharmacokinetic properties and solubility. Another area of interest is the investigation of the potential therapeutic applications of CEP-33779 in other diseases, such as multiple sclerosis and sepsis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of CEP-33779 and to identify potential biomarkers for patient stratification and monitoring.
Métodos De Síntesis
The synthesis of CEP-33779 involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3,4-dihydroxybenzoic acid with a benzyl group. The protected compound is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride to obtain the intermediate product. The next step involves the introduction of an ethoxy group at the 3-position of the benzene ring using sodium ethoxide. The protected hydroxyl group is then deprotected using hydrogenation over palladium on carbon catalyst. The resulting compound is then subjected to a coupling reaction with 3-methoxypropylamine to obtain the final product, CEP-33779.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease. In cancer, NF-κB is known to play a critical role in promoting tumor growth and survival. CEP-33779 has been shown to inhibit NF-κB activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In inflammatory bowel disease and rheumatoid arthritis, NF-κB is known to play a key role in promoting inflammation. CEP-33779 has been shown to reduce inflammation and improve disease symptoms in animal models of these diseases. In Alzheimer's disease, NF-κB is known to promote neuroinflammation and neuronal death. CEP-33779 has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C23H24ClNO6 |
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-ethoxy-4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24ClNO6/c1-3-31-18-13-15(7-10-17(18)26)20-19(21(27)14-5-8-16(24)9-6-14)22(28)23(29)25(20)11-4-12-30-2/h5-10,13,20,26-27H,3-4,11-12H2,1-2H3/b21-19+ |
Clave InChI |
RXTRTZKOAGKTQP-XUTLUUPISA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCOC)O |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B257555.png)

![4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257559.png)
![4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257560.png)

![Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B257562.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257564.png)
![benzyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257565.png)
![5-(4-bromophenyl)-4-[(3-chloro-4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257566.png)
![2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B257569.png)
![N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide](/img/structure/B257572.png)
![N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide](/img/structure/B257574.png)
![N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide](/img/structure/B257576.png)
![7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257580.png)